physical and chemical properties of 2-Benzoylcyclohexanecarboxylic acid
physical and chemical properties of 2-Benzoylcyclohexanecarboxylic acid
An In-depth Technical Guide to 2-Benzoylcyclohexanecarboxylic Acid
This guide provides a comprehensive overview of 2-Benzoylcyclohexanecarboxylic acid, a key organic building block. Designed for researchers, chemists, and professionals in drug development, this document delves into the molecule's core physicochemical properties, synthesis, reactivity, and its applications as a versatile precursor in medicinal chemistry.
Molecular Architecture and Significance
2-Benzoylcyclohexanecarboxylic acid (C₁₄H₁₆O₃) is a bifunctional organic compound featuring a cyclohexane ring substituted with a benzoyl group and a carboxylic acid group at adjacent positions.[1] This unique arrangement of a bulky aromatic ketone and a polar acidic functional group on a flexible alicyclic scaffold makes it a molecule of significant interest. Its rigid three-dimensional structure and the presence of multiple reactive sites are key attributes exploited in the synthesis of complex molecular architectures.[2]
In medicinal chemistry, derivatives of cyclohexanecarboxylic acid are explored for a range of therapeutic applications, with preliminary studies suggesting potential anti-inflammatory and anticancer properties.[2] The ability to readily modify both the carboxylic acid (e.g., through amide coupling) and the ketone (e.g., through reduction or condensation) allows for the systematic construction of diverse chemical libraries for drug discovery programs.
Physicochemical and Structural Properties
The physical and chemical characteristics of a molecule are fundamental to understanding its behavior in chemical reactions and biological systems. The properties of 2-Benzoylcyclohexanecarboxylic acid are summarized below.
Summary of Physicochemical Data
| Property | Value | Source |
| IUPAC Name | 2-benzoylcyclohexane-1-carboxylic acid | PubChem[1] |
| Molecular Formula | C₁₄H₁₆O₃ | PubChem[1] |
| Molecular Weight | 232.27 g/mol | PubChem[1] |
| CAS Numbers | 6939-99-7 (cis-isomer), 61959-30-6 | PubChem[1] |
| pKa (predicted) | ~4-5 | (Estimated based on typical carboxylic acids) |
| XLogP3 (Lipophilicity) | 2.7 | PubChem[1] |
| Topological Polar Surface Area | 54.4 Ų | PubChem[1] |
| Hydrogen Bond Donors | 1 | PubChem[1] |
| Hydrogen Bond Acceptors | 3 | PubChem[1] |
Solid-State Structure and Stereochemistry
X-ray crystallography studies of the cis-isomer reveal that in the solid state, 2-Benzoylcyclohexanecarboxylic acid exists as a dimer. This pairing is facilitated by two strong intermolecular hydrogen bonds formed between the carboxylic acid groups of two adjacent molecules. The ketone's carbonyl oxygen is not involved in this hydrogen bonding network.
The cyclohexane ring adopts a stable chair conformation. In the cis-isomer, conformational analysis predicts the bulky benzoyl group occupies an axial position while the carboxylic acid group is situated in an equatorial position to minimize steric strain.
Chemical Synthesis and Reactivity
The synthesis of 2-Benzoylcyclohexanecarboxylic acid typically leverages well-established reactions in organic chemistry, with the Friedel-Crafts acylation being a cornerstone strategy.
Synthetic Pathways
A prevalent method involves the Friedel-Crafts acylation of benzene using a derivative of cyclohexanedicarboxylic acid, such as its anhydride. This electrophilic aromatic substitution reaction requires a Lewis acid catalyst, like aluminum chloride (AlCl₃), to activate the acylating agent.
Conceptual Workflow: Friedel-Crafts Acylation
Caption: Generalized workflow for the synthesis via Friedel-Crafts acylation.
An alternative two-step approach involves:
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Friedel-Crafts Acylation: Reaction of cyclohexanone with a substituted benzoyl chloride (e.g., 3-chlorobenzoyl chloride) in the presence of AlCl₃ to form the corresponding 2-benzoylcyclohexanone intermediate.
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Oxidation: The resulting ketone is then oxidized to the target carboxylic acid using a strong oxidizing agent such as potassium permanganate (KMnO₄).
Key Chemical Reactivity
The bifunctional nature of the molecule dictates its reactivity:
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Carboxylic Acid Group: This group undergoes typical reactions such as esterification, conversion to acid chlorides, and, most importantly for drug development, amide bond formation. Coupling with various amines is a primary strategy for generating libraries of drug candidates.
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Ketone Group: The carbonyl group can be reduced to a secondary alcohol. The stereochemical outcome of such reductions (e.g., using metal hydrides) is often influenced by intramolecular interactions between the ketone and the adjacent carboxylic acid group, a principle known as Cram's rule.
Experimental Protocols
Adherence to precise and validated protocols is critical for reproducible and safe synthesis and analysis.
Protocol: Synthesis via Phthalic Anhydride Analog (Illustrative)
This protocol is adapted from the synthesis of the structurally related 2-benzoylbenzoic acid and illustrates the core principles of the Friedel-Crafts reaction.[3]
Objective: To synthesize 2-benzoylbenzoic acid, demonstrating the Friedel-Crafts acylation methodology applicable to the synthesis of the title compound.
Materials:
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Phthalic anhydride (1.0 eq)
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Thiophene-free benzene (solvent and reactant)
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Anhydrous aluminum chloride (AlCl₃) (2.0 eq)
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Ice
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Concentrated Hydrochloric Acid (HCl)
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Sodium Hydroxide (NaOH) solution
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Activated charcoal
Procedure:
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Setup: Equip a 500 mL round-bottom flask with a reflux condenser. Attach a gas trap (e.g., a suction flask with water) to the top of the condenser to capture the evolved HCl gas.[3]
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Initial Cooling: Add phthalic anhydride (15 g) and benzene (75 mL) to the flask. Cool the mixture in an ice bath until the benzene begins to freeze.[3]
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Catalyst Addition: Cautiously add anhydrous AlCl₃ (30 g) to the cold mixture. Connect the condenser and gas trap.[3]
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Reaction Initiation: Remove the flask from the ice bath. The reaction may start spontaneously. If not, warm it very gently. Be prepared to immerse the flask back into the ice bath if the reaction becomes too vigorous (indicated by rapid boiling or HCl evolution).[3]
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Reflux: Once the reaction is proceeding smoothly, heat the mixture to a gentle reflux and maintain for 30 minutes. The aluminum chloride should dissolve, followed by the separation of a solid addition product.[3]
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Workup - Quenching: Cool the flask thoroughly in an ice bath. Decompose the aluminum complex by cautiously adding small pieces of ice one at a time. After the initial vigorous reaction subsides, add approximately 100 mL of ice/water, followed by 20 mL of concentrated HCl.[3]
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Purification - Extraction: Heat the mixture to boil, which will cause the product to dissolve in the benzene layer while inorganic salts dissolve in the aqueous layer. Transfer the hot mixture to a separatory funnel and remove the aqueous layer. Extract the benzene layer with a 5% NaOH solution to convert the carboxylic acid to its water-soluble sodium salt.
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Purification - Precipitation: Cool the aqueous sodium salt solution in an ice bath and treat with activated charcoal to decolorize. Filter the solution. Slowly precipitate the product by adding HCl dropwise with stirring until the solution is acidic. The product may initially separate as an oil but will solidify upon stirring and cooling.[3]
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Final Recrystallization: Collect the crude product by filtration. For high purity, recrystallize the solid from a suitable solvent system, such as benzene-ligroin, to yield the final product.[3]
Expert Rationale: The use of anhydrous AlCl₃ is critical, as any moisture would decompose the catalyst. The cautious, controlled initiation and quenching steps are essential safety measures to manage the highly exothermic nature of the reaction and decomposition. The acid-base extraction is a classic and effective purification technique to separate the acidic product from non-acidic starting materials and byproducts.
Characterization Methods
The identity and purity of synthesized 2-Benzoylcyclohexanecarboxylic acid should be confirmed using standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expect complex multiplets for the aliphatic cyclohexane protons. The aromatic protons on the benzoyl group will typically appear as multiplets in the δ 7.2-8.0 ppm range. A characteristic broad singlet for the acidic carboxylic proton is expected at δ 10.0-12.0 ppm, which will disappear upon D₂O exchange.
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¹³C NMR: Resonances for the carbonyl carbons (ketone and carboxylic acid) will be observed downfield (>170 ppm). Aromatic carbons will appear in the δ 120-140 ppm region, and the aliphatic carbons of the cyclohexane ring will be upfield.
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Infrared (IR) Spectroscopy: Look for a broad O-H stretch from the carboxylic acid dimer at ~2500-3300 cm⁻¹. Two distinct C=O stretching bands should be visible: one for the carboxylic acid (~1710 cm⁻¹) and one for the ketone (~1685 cm⁻¹).
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Mass Spectrometry (MS): The molecular ion peak (M⁺) corresponding to the molecular weight (232.27) should be observable, along with characteristic fragmentation patterns.
Conclusion
2-Benzoylcyclohexanecarboxylic acid is more than a simple organic molecule; it is a versatile platform for chemical innovation. Its well-defined structure and predictable reactivity make it an invaluable intermediate for synthetic chemists. For professionals in drug discovery, its utility as a scaffold for creating diverse molecular libraries offers a promising avenue for identifying novel therapeutic agents. A thorough understanding of its synthesis, properties, and reactivity, as detailed in this guide, is the foundation for unlocking its full potential in research and development.
References
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PubChem. 2-Benzoylcyclohexanecarboxylic acid. National Center for Biotechnology Information. [Link]
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NextSDS. CIS-2-BENZOYL-1-CYCLOHEXANECARBOXYLIC ACID, 98 — Chemical Substance Information. [Link]
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ResearchGate. Experimental pKa values of carboxylic acids 47, 54, 83, and 84 Data is obtained by the titration method. [Link]
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Organic Syntheses. Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. [Link]
- Google Patents. WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds.
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ResearchGate. Experimental pKa values of carboxylic acids 37, 43, 61, and 62. [Link]
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PrepChem.com. Preparation of 2-benzoylbenzoic acid. [Link]
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York University. The pKa of the General Acid/Base Carboxyl Group of a Glycosidase Cycles during Catalysis: A 13C-NMR Study of Bacillus circulans. [Link]
- Google Patents. US4431840A - Process for preparing 2-benzoylbenzoic acids.
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MIT OpenCourseWare. APPENDIX 2. [Link]
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Cheméo. Chemical Properties of 2-(Propoxycarbonyl)benzoic acid. [Link]
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NIST. Benzoic acid, 2-chloro-. [Link]
